![molecular formula C13H12ClFN2O B2843195 N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411285-44-2](/img/structure/B2843195.png)
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, incorporating both chloro and fluoro substituents on the indole ring, suggests potential for diverse biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the indole derivative.
Formation of the Amide: The final step involves the formation of the amide bond. This can be done using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The chloro and fluoro substituents on the indole ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with modifications at the nitrogen or ethyl chain.
Reduction: Saturated amide derivatives.
Substitution: Substituted indole derivatives with various nucleophiles replacing the chloro or fluoro groups.
科学的研究の応用
Chemistry
In chemistry, N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. It may serve as a probe to investigate indole-binding proteins and their roles in various biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of chloro and fluoro groups suggests possible applications in developing anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors due to their planar structure and ability to participate in hydrogen bonding and π-π interactions. The chloro and fluoro substituents may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
類似化合物との比較
Similar Compounds
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the chloro substituent, potentially altering its biological activity and binding properties.
N-[2-(7-Chloro-1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the fluoro substituent, which may affect its reactivity and interaction with biological targets.
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide: Has a different amide moiety, which could influence its solubility and pharmacokinetic properties.
Uniqueness
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to the combination of chloro and fluoro substituents on the indole ring, which can significantly impact its chemical reactivity and biological activity. This dual substitution pattern is less common and may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
特性
IUPAC Name |
N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-12(18)16-4-3-8-7-17-13-10(8)5-9(15)6-11(13)14/h2,5-7,17H,1,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVEOFTXUTMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=C1C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
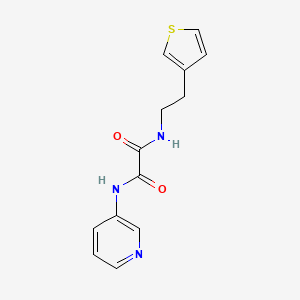

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
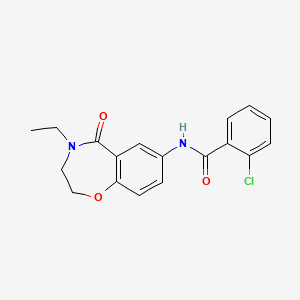
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)
![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)
![N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2843121.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-methoxybenzamide](/img/structure/B2843122.png)
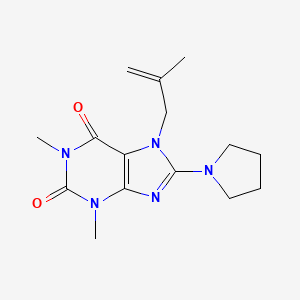
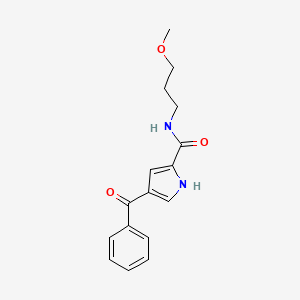
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
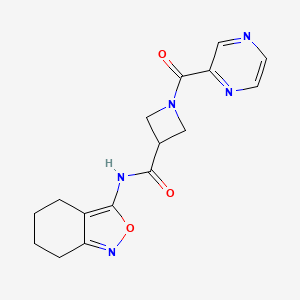
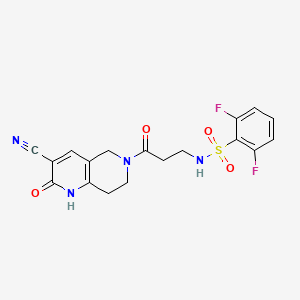
![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)
